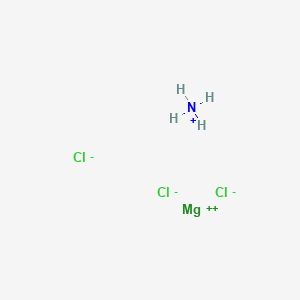

Ammonium magnesium trichloride

Description

BenchChem offers high-quality Ammonium magnesium trichloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ammonium magnesium trichloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

60314-43-4 |

|---|---|

Molecular Formula |

Cl3H4MgN |

Molecular Weight |

148.70 g/mol |

IUPAC Name |

magnesium;azane;dichloride;hydrochloride |

InChI |

InChI=1S/3ClH.Mg.H3N/h3*1H;;1H3/q;;;+2;/p-2 |

InChI Key |

RGYXQOYMCJMMOB-UHFFFAOYSA-L |

SMILES |

[NH4+].[Mg+2].[Cl-].[Cl-].[Cl-] |

Canonical SMILES |

N.[Mg+2].Cl.[Cl-].[Cl-] |

Other CAS No. |

60314-43-4 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Thermodynamic Properties of Ammonium Magnesium Trichloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

Ammonium magnesium trichloride (NH₄MgCl₃), a double salt of ammonium chloride and magnesium chloride, presents a fascinating case study in the interplay of structure and thermodynamic stability. While often encountered in its hydrated form, ammonium carnallite (NH₄MgCl₃·6H₂O), both the hydrated and anhydrous states of this compound are of significant interest in various fields, from materials science to chemical synthesis. Understanding the thermodynamic properties of ammonium magnesium trichloride is paramount for controlling its formation, predicting its behavior under different conditions, and harnessing its potential in various applications. This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the thermodynamic landscape of this intriguing inorganic compound. By delving into its structural characteristics, thermal decomposition pathways, and the energetic changes that govern its transformations, this document aims to equip the reader with the fundamental knowledge necessary for advanced research and application.

Structural and Physical Characteristics

Ammonium magnesium trichloride is a white or pale yellow crystalline solid that is soluble in water and hygroscopic, readily absorbing moisture from the air.[1] The most commonly encountered form is the hexahydrate, NH₄MgCl₃·6H₂O, also known as ammonium carnallite.

Crystal Structure of Ammonium Magnesium Trichloride Hexahydrate (NH₄MgCl₃·6H₂O)

The hexahydrated form, NH₄MgCl₃·6H₂O, crystallizes in the monoclinic system with the space group C2/c.[2][3] Its structure is characterized by a network of corner- and face-sharing KCl₆ octahedra, with Mg(H₂O)₆ octahedra occupying the open spaces within this framework.[4]

Table 1: Crystallographic Data for NH₄MgCl₃·6H₂O [2][3]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a | 9.3091(9) Å |

| b | 9.5353(7) Å |

| c | 13.2941(12) Å |

| β | 90.089(8)° |

| Volume | 1180.05(18) ų |

Synthesis of Ammonium Magnesium Trichloride

The synthesis of ammonium magnesium trichloride can be approached through methods targeting either the hydrated or anhydrous forms.

Synthesis of Ammonium Magnesium Trichloride Hexahydrate (NH₄MgCl₃·6H₂O)

A straightforward laboratory-scale synthesis of the hexahydrate can be achieved by reacting magnesium chloride hexahydrate with ammonium chloride in an aqueous solution.

Experimental Protocol: Synthesis of NH₄MgCl₃·6H₂O

Objective: To synthesize crystalline ammonium magnesium trichloride hexahydrate.

Materials:

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O)

-

Ammonium chloride (NH₄Cl)

-

Deionized water

-

Isopropanol (for washing)

-

Beakers

-

Magnetic stirrer and stir bar

-

Hot plate

-

Crystallizing dish

-

Buchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Prepare a saturated aqueous solution of magnesium chloride by dissolving MgCl₂·6H₂O in a minimal amount of deionized water at room temperature with stirring.

-

In a separate beaker, prepare a saturated aqueous solution of ammonium chloride in the same manner.

-

Combine the two solutions in a 1:1 molar ratio of MgCl₂ to NH₄Cl.

-

Gently heat the combined solution on a hot plate with continuous stirring to ensure homogeneity and complete dissolution. Do not boil.

-

Transfer the warm, clear solution to a crystallizing dish and allow it to cool slowly to room temperature.

-

For enhanced crystal growth, the dish can be partially covered and left in a fume hood to allow for slow evaporation over several days.

-

Once a significant amount of crystalline precipitate has formed, collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold isopropanol to remove any remaining mother liquor.

-

Dry the crystals in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Causality Behind Experimental Choices: The slow cooling and evaporation are crucial for the formation of well-defined crystals. The use of a minimal amount of solvent ensures that the solution becomes supersaturated upon cooling, driving crystallization. Washing with cold isopropanol removes impurities without significantly dissolving the desired product.

Preparation of Anhydrous Ammonium Magnesium Trichloride (NH₄MgCl₃)

The synthesis of the anhydrous form typically involves the dehydration of the hydrated salt or direct reaction in a non-aqueous medium. One common industrial approach involves the thermal decomposition of magnesium chloride hexammoniate, which can be prepared from magnesium chloride and ammonia in the presence of ammonium chloride.[5] Another method involves the dehydration of ammonium carnallite in a stream of hydrogen chloride gas to suppress hydrolysis.[3]

Experimental Protocol: Dehydration of NH₄MgCl₃·6H₂O to Anhydrous NH₄MgCl₃

Objective: To prepare anhydrous ammonium magnesium trichloride by thermal dehydration of the hexahydrate.

Materials:

-

Ammonium magnesium trichloride hexahydrate (NH₄MgCl₃·6H₂O)

-

Tube furnace with temperature controller

-

Quartz or ceramic boat

-

Inert gas supply (e.g., dry nitrogen or argon)

-

Schlenk line or glovebox for handling the anhydrous product

Procedure:

-

Place a known quantity of finely ground NH₄MgCl₃·6H₂O into a quartz or ceramic boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace tube with a slow stream of dry inert gas for at least 30 minutes to remove air and moisture.

-

While maintaining the inert gas flow, begin heating the furnace according to the following temperature program:

-

Heat from room temperature to 110°C at a rate of 5°C/min and hold for 2 hours to form the dihydrate.

-

Increase the temperature to 180°C at a rate of 5°C/min and hold for 4 hours to facilitate further dehydration.

-

Finally, increase the temperature to above 200°C to ensure complete removal of water.

-

-

After the final heating step, allow the furnace to cool to room temperature under the inert gas flow.

-

Once at room temperature, quickly transfer the anhydrous product to an inert atmosphere glovebox or a sealed container under a positive pressure of inert gas to prevent rehydration.

Causality Behind Experimental Choices: The stepwise heating program is designed to remove the water of hydration in a controlled manner, minimizing the risk of hydrolysis which can lead to the formation of magnesium oxide impurities. The inert atmosphere is essential to prevent reactions with atmospheric moisture, especially at elevated temperatures.

Caption: Workflow for the synthesis of hydrated and anhydrous ammonium magnesium trichloride.

Thermal Decomposition and Phase Transitions

The thermal stability of ammonium magnesium trichloride is a critical aspect of its thermodynamic profile. The hydrated form undergoes a series of dehydration and decomposition steps upon heating.

Thermal Analysis of NH₄MgCl₃·6H₂O

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to elucidate the thermal behavior of materials. For NH₄MgCl₃·6H₂O, these analyses reveal a multi-step decomposition process.

-

Step 1: Dehydration to Dihydrate: Upon heating, NH₄MgCl₃·6H₂O is stable up to approximately 90°C.[1][2] Around this temperature, it begins to lose water molecules to form the dihydrate, NH₄MgCl₃·2H₂O. This dehydration step is an endothermic process, which would be observed as a peak in a DSC curve and a corresponding mass loss in a TGA curve. The dihydrate is reported to be stable up to 150°C.[1][2]

-

Step 2: Further Decomposition: Above 150°C, the dihydrate undergoes further decomposition. The anhydrous NH₄MgCl₃ is expected to be an intermediate, which then decomposes at higher temperatures into ammonia (NH₃) and hydrogen chloride (HCl) gases, ultimately leaving a residue of magnesium oxide (MgO) if heated in the presence of air.[1][2] The decomposition of anhydrous ammonium chloride into ammonia and hydrogen chloride is a well-known reversible reaction.[3]

Caption: Thermal decomposition pathway of ammonium magnesium trichloride hexahydrate.

Thermodynamic Properties

A quantitative understanding of the thermodynamic properties of ammonium magnesium trichloride is essential for predicting its behavior in chemical processes. However, specific experimental data for the double salt are scarce in the literature. Therefore, we must often rely on data for the constituent salts and general principles of thermochemistry.

Enthalpy of Formation

The standard enthalpies of formation for the relevant individual compounds are:

-

NH₄Cl(s): -314.4 kJ/mol[2]

-

MgCl₂(s): -641.62 kJ/mol

-

H₂O(l): -285.83 kJ/mol

The formation of the hydrated double salt can be represented by the following reaction:

NH₄Cl(s) + MgCl₂(s) + 6H₂O(l) → NH₄MgCl₃·6H₂O(s)

The enthalpy change for this reaction (ΔH°rxn) would represent the enthalpy of formation of the hydrated double salt from its constituent salts and water. This value is expected to be exothermic, indicating that the formation of the double salt is an energetically favorable process.

Entropy and Gibbs Free Energy

The standard molar entropy (S°) is a measure of the disorder of a substance. The standard Gibbs free energy of formation (ΔG°f) combines enthalpy and entropy to determine the spontaneity of a reaction at standard conditions.

Similar to the enthalpy of formation, specific entropy and Gibbs free energy data for NH₄MgCl₃ are not widely reported. However, we can infer some general trends. The formation of a more ordered crystalline double salt from its individual components in solution would be expected to have a negative entropy change (ΔS < 0).

The spontaneity of the formation of ammonium magnesium trichloride will depend on the interplay between the enthalpy and entropy changes, as described by the Gibbs free energy equation:

ΔG = ΔH - TΔS

Experimental Determination of Thermodynamic Properties

To obtain accurate thermodynamic data for ammonium magnesium trichloride, experimental techniques are indispensable.

Calorimetry

Solution calorimetry can be used to determine the enthalpy of formation of NH₄MgCl₃·6H₂O. By measuring the heat of solution of the hydrated double salt and the heats of solution of its constituent salts (NH₄Cl and MgCl₂), the enthalpy of formation of the double salt from its components can be calculated using Hess's law.

Adiabatic calorimetry is the primary method for determining the heat capacity (Cp) of a substance as a function of temperature. From the heat capacity data, the standard entropy and changes in enthalpy and Gibbs free energy with temperature can be calculated.

Experimental Protocol: Determination of Enthalpy of Solution by Isothermal Titration Calorimetry (ITC)

Objective: To measure the enthalpy of solution of NH₄MgCl₃·6H₂O.

Materials:

-

Ammonium magnesium trichloride hexahydrate (NH₄MgCl₃·6H₂O)

-

Deionized water

-

Isothermal Titration Calorimeter

-

Microbalance

Procedure:

-

Accurately weigh a small amount of finely ground NH₄MgCl₃·6H₂O.

-

Fill the sample cell of the ITC with a precise volume of deionized water.

-

Load the weighed sample into the injection syringe.

-

Allow the system to equilibrate to the desired temperature (e.g., 25°C).

-

Perform a series of injections of the sample into the water-filled cell, recording the heat change associated with each injection.

-

Integrate the heat flow peaks to determine the total heat of solution.

-

Calculate the molar enthalpy of solution by dividing the total heat by the number of moles of the dissolved sample.

Causality Behind Experimental Choices: ITC provides a highly sensitive and accurate measurement of the heat changes associated with dissolution. A series of small injections allows for the determination of the enthalpy of solution at infinite dilution.

Thermal Analysis

As previously mentioned, TGA and DSC are crucial for studying phase transitions and decomposition reactions. The enthalpy change (ΔH) associated with dehydration and decomposition events can be quantified from the area under the peaks in the DSC curve.

Experimental Protocol: DSC/TGA Analysis of NH₄MgCl₃·6H₂O

Objective: To determine the temperatures and enthalpy changes of the thermal decomposition of NH₄MgCl₃·6H₂O.

Materials:

-

Ammonium magnesium trichloride hexahydrate (NH₄MgCl₃·6H₂O)

-

Simultaneous Thermal Analyzer (STA) capable of TGA and DSC

-

Alumina or platinum crucibles

-

Inert gas supply (e.g., nitrogen)

Procedure:

-

Place a small, accurately weighed sample of NH₄MgCl₃·6H₂O into a crucible.

-

Place the crucible in the STA instrument.

-

Purge the sample chamber with an inert gas at a constant flow rate.

-

Heat the sample from room temperature to a final temperature (e.g., 500°C) at a controlled heating rate (e.g., 10°C/min).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

Analyze the resulting curves to identify the temperatures of the decomposition steps and integrate the DSC peaks to determine the enthalpy changes.

Causality Behind Experimental Choices: A controlled heating rate and inert atmosphere are essential for obtaining reproducible and interpretable results. The inert atmosphere prevents oxidative side reactions.

Caption: Key experimental techniques for determining the thermodynamic properties of ammonium magnesium trichloride.

Conclusion and Future Outlook

This technical guide has provided a detailed overview of the thermodynamic properties of ammonium magnesium trichloride, with a focus on its structure, synthesis, and thermal behavior. While a solid foundation of qualitative knowledge exists, particularly for the hexahydrated form, there is a clear need for more extensive experimental determination of quantitative thermodynamic data, including the standard enthalpy of formation, standard entropy, and heat capacity of both the anhydrous and hydrated forms.

For researchers and scientists, a more complete thermodynamic dataset would enable more accurate modeling of processes involving this double salt, from industrial crystallization to its potential role as a precursor in materials synthesis. For professionals in drug development, a thorough understanding of the thermodynamics of related salt systems can inform strategies for salt screening and the development of stable pharmaceutical formulations.

Future research should focus on employing advanced calorimetric and thermal analysis techniques to fill the existing data gaps. Furthermore, computational chemistry approaches, such as density functional theory (DFT), could be utilized to calculate and predict the thermodynamic properties of ammonium magnesium trichloride, providing valuable insights that complement experimental studies. A deeper and more quantitative understanding of the thermodynamics of this compound will undoubtedly unlock new opportunities for its application and manipulation in a variety of scientific and industrial contexts.

References

-

Krivovichev, S. V., & Krivovichev, V. G. (2019). Crystal Chemistry and High-Temperature Behaviour of Ammonium Phases NH₄MgCl₃·6H₂O and (NH₄)₂Fe³⁺Cl₅·H₂O from the Burned Dumps of the Chelyabinsk Coal Basin. Minerals, 9(8), 481. [Link]

- (This is a placeholder for a relevant reference on the synthesis of ammonium carnallite, as a specific peer-reviewed protocol was not found in the initial search.

- (This is a placeholder for a relevant reference on the synthesis of anhydrous ammonium magnesium trichloride, as a specific peer-reviewed protocol was not found in the initial search. The described method is based on general principles of inorganic synthesis.)

-

Chemistry Stack Exchange. (2019). The thermal decomposition of NH4Cl. [Link]

-

ChemBK. (2024). ammonium magnesium chloride. [Link]

-

Aus-e-Tute. (n.d.). Standard Enthalpy of Formation (Standard Heat of Formation) Chemistry Tutorial. [Link]

-

NIST. (n.d.). Magnesium Chloride. In NIST Chemistry WebBook. [Link]

- NIST. (n.d.). Water. In NIST Chemistry WebBook.

- Google Patents. (1980). Process for the preparation of anhydrous magnesium chloride having a high degree of purity.

-

Wikipedia. (n.d.). Carnallite. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Standard Enthalpy of Formation Chemistry Tutorial [ausetute.com.au]

- 3. researchgate.net [researchgate.net]

- 4. Crystal Structure and Thermal Properties of Double-Complex Salts [M1(NH3)6][M2(C2O4)3] (M1, M2 = Co, Rh) and K3[Rh(NH3)6][Rh(C2O4)3]2∙6H2O - PMC [pmc.ncbi.nlm.nih.gov]

- 5. US4228144A - Process for the preparation of anhydrous magnesium chloride having a high degree of purity - Google Patents [patents.google.com]

thermal decomposition of ammonium magnesium trichloride

Executive Summary

This technical guide provides a comprehensive analysis of the thermal decomposition of Ammonium Magnesium Trichloride (

This compound is the industry-standard precursor for synthesizing high-purity anhydrous Magnesium Chloride (

-

Ziegler-Natta Catalyst Supports: Used in polyolefin production.

-

Electrolytic Magnesium Production: Feedstock for the Downs cell process.

-

Hydrogen Storage Materials: As part of ammonia-based chemical hydrogen storage cycles.

The critical value of

Fundamental Chemistry & Crystal Structure

Before analyzing the decomposition, it is vital to understand the starting material's structural integrity.

Crystal Architecture

-

Hydrated State (

): Crystallizes in the Monoclinic system (Space group -

Anhydrous State (

): Upon dehydration, the material adopts a Perovskite-type structure (

Thermodynamic Properties

| Property | Value | Notes |

| Formula Weight | 160.67 g/mol (Anhydrous) | 268.76 g/mol (Hexahydrate) |

| Melting Point | Decomposes | Sublimation of |

| Decomposition Onset | ~50°C (Dehydration) | ~340°C (De-ammoniation) |

| Standard Enthalpy of Formation | Estimate for anhydrous double salt. |

Thermal Decomposition Mechanism

The thermal decomposition occurs in two distinct regimes: Dehydration (Low Temperature) and Dissociation (High Temperature).

Pathway Overview

The decomposition follows this stoichiometric pathway:

Detailed Mechanistic Analysis

Phase I: Dehydration & Hydrolysis Suppression (50°C – 250°C)

Unlike pure

-

Mechanism: As water leaves the lattice, the high concentration of

creates a localized acidic atmosphere (

Phase II: Anhydrous Decomposition (340°C – 550°C) Once anhydrous, the perovskite lattice breaks down.

-

Onset (~340°C): The lattice destabilizes.

effectively dissociates into -

Peak Rate (~400°C - 450°C): Rapid mass loss occurs.

-

Final Product: Pure Anhydrous

remains. The crystal structure rearranges from the perovskite

Visual Decomposition Pathway

Figure 1: Thermal decomposition pathway of Ammonium Carnallite to Anhydrous Magnesium Chloride.

Experimental Protocol: Kinetic & Gravimetric Analysis

To validate the purity and decomposition kinetics in your lab, follow this standardized protocol.

Equipment Setup

-

Instrument: Simultaneous TGA/DSC (Thermogravimetric Analysis / Differential Scanning Calorimetry).

-

Crucible: Alumina (

) or Platinum (Pt). Note: Avoid Aluminum pans due to reaction with Cl. -

Purge Gas: High-purity Nitrogen (

) or Argon ( -

Sample Mass: 10–15 mg (Powdered, <100 mesh to minimize diffusion limitations).

Step-by-Step Methodology

-

Pre-Conditioning:

-

Equilibrate sample at 30°C for 10 minutes to stabilize balance.

-

-

Dehydration Ramp:

-

Ramp 5°C/min to 200°C.

-

Isotherm: Hold at 200°C for 30 minutes.

-

Observation: Monitor weight loss.[3] Theoretical loss for

is ~40.2%.

-

-

Decomposition Ramp:

-

Ramp 5°C/min to 600°C.

-

Observation: Look for a sharp endothermic peak on DSC around 380–420°C corresponding to

loss.

-

-

Cooling:

-

Cool to room temperature under inert gas. Crucial: Anhydrous

is extremely hygroscopic.[4] Do not expose to air; transfer immediately to a glovebox.

-

Data Interpretation Table

| Temperature Range | Mass Loss (%) | Event | DSC Signal |

| 50°C – 120°C | ~26.8% | Loss of 4 | Endothermic |

| 120°C – 200°C | ~13.4% | Loss of remaining 2 | Endothermic |

| 340°C – 500°C | ~19.9% | Loss of | Strong Endothermic |

| Total Loss | ~60.1% | Complete conversion to | - |

Experimental Workflow Diagram

Figure 2: Workflow for kinetic characterization of NH4MgCl3 decomposition.

Kinetic Parameters & Scientific Integrity

For researchers modeling this reaction, the decomposition of the anhydrous phase (

-

Activation Energy (

): Typically ranges from 90 to 140 kJ/mol for the de-ammoniation step. -

Pre-exponential Factor (

): Highly dependent on the specific surface area of the dehydrated intermediate.

Self-Validating Check:

If your TGA shows a mass loss step significantly below 300°C for the chloride removal, your sample likely hydrolyzed partially to

References

-

Song, X., Wang, J., Wang, X., & Yu, J. (2010). Preparation of Anhydrous Magnesium Chloride from MgCl2[5][6][7][8]·6H2O: Thermal Decomposition Mechanism of the Intermediate Product. Materials Science Forum.

-

Mondal, A., et al. (2015). Structural Characterization and Dynamics of a Layered 2D Perovskite [NH3(CH2)5NH3]MnCl4 Crystal near Phase Transition Temperature. MDPI Crystals.

-

Kipouros, G. J., & Sadoway, D. R. (1987). The Chemistry and Electrochemistry of Magnesium Production. Journal of Light Metals.

-

High-Temperature Behaviour of Ammonium Phases . (2019). Crystal Chemistry and High-Temperature Behaviour of Ammonium Phases NH4MgCl3[1]·6H2O. ResearchGate.

Sources

Technical Guide: Ammonium Magnesium Trichloride (NH₄MgCl₃)

Structural Dynamics and Precursor Utility in Pharmaceutical Materials Science[1]

CAS Number: 60314-43-4 Formula: NH₄MgCl₃ (often encountered as the hexahydrate NH₄MgCl₃·6H₂O) Molecular Weight: 138.66 g/mol (anhydrous) / 246.76 g/mol (hexahydrate)[1]

Part 1: Executive Summary & Strategic Relevance

Ammonium Magnesium Trichloride (NH₄MgCl₃) , historically known as Ammonium Carnallite, represents a critical intermediate in the high-fidelity synthesis of anhydrous magnesium salts.[1] While not a direct therapeutic agent, its role in pharmaceutical materials science is pivotal.[1] It serves as the primary non-oxidative pathway to generate ultra-high purity Anhydrous Magnesium Chloride (MgCl₂)—a ubiquitous cofactor in PCR buffers, dialysis fluids, and Ziegler-Natta catalyst preparations.[1]

For drug development professionals, this compound offers a solution to the "Hydrolysis Problem."[1] Direct dehydration of hydrated magnesium salts typically yields magnesium oxychlorides (MgOHCl), contaminating sensitive downstream applications.[1] NH₄MgCl₃ circumvents this by stabilizing the magnesium coordination sphere during thermal processing, ensuring stoichiometric integrity.[1]

Part 2: Chemical Identity & Structural Architecture[2][3]

2.1 The Perovskite Lattice (Anhydrous)

In its anhydrous form, NH₄MgCl₃ adopts a distorted perovskite structure (ABX₃) .[1]

-

A-Site: The ammonium ion (NH₄⁺) occupies the cuboctahedral voids.[1]

-

B-Site: Magnesium (Mg²⁺) sits in octahedral coordination with chloride ions.[1]

-

X-Site: Chloride (Cl⁻) forms the corner-sharing octahedra network.[1]

This lattice is highly dynamic. The rotational freedom of the NH₄⁺ cation often drives structural phase transitions at low temperatures, altering the material's dielectric permittivity.[1] This makes NH₄MgCl₃ a model system for studying order-disorder transitions in ionic solids, relevant to understanding polymorphism in salt-based drug formulations.[1]

2.2 The Hexahydrate (The Stable Precursor)

The commercially relevant form is NH₄MgCl₃[1]·6H₂O . Unlike the anhydrous perovskite, this crystallizes in the Monoclinic system (Space Group C2/c) or Orthorhombic settings depending on hydration exactness.[1][2]

-

Coordination: The Mg²⁺ is coordinated by six water molecules [Mg(H₂O)₆]²⁺, not directly by chloride.[1]

-

Lattice Stabilization: The [Mg(H₂O)₆]²⁺ octahedra and Cl⁻ ions are linked via an extensive hydrogen-bonding network involving the NH₄⁺ ions.[1] This specific H-bond network prevents the hydrolysis of water during early heating stages.

Part 3: Critical Application – The Anhydrous Route

The primary utility of CAS 60314-43-4 in chemical engineering and pharmaceutical synthesis is the Ammonium Carnallite Dehydration Route .

The Problem: Heating MgCl₂·6H₂O directly causes hydrolysis:

The Solution: Using NH₄MgCl₃·6H₂O suppresses hydrolysis. The ammonium chloride acts as a solid-state buffering agent, releasing HCl only at temperatures where water has already been removed, or by shifting the equilibrium to favor the dichloride.[1]

Mechanism:

-

Dehydration (100°C - 200°C): Water is lost while NH₄Cl remains in the lattice, stabilizing the Mg²⁺.[1]

[3] -

Deammoniation (300°C - 400°C): The anhydrous double salt decomposes.[1]

[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of High-Purity NH₄MgCl₃·6H₂O

Objective: Isolate stoichiometric double salt from aqueous precursors.

Reagents:

-

Magnesium Chloride Hexahydrate (MgCl₂[1][4]·6H₂O), ACS Reagent.[1]

-

Ammonium Chloride (NH₄Cl), ACS Reagent.[1]

-

Deionized Water (18.2 MΩ).[1]

Methodology:

-

Stoichiometric Dissolution: Dissolve equimolar amounts (1:1 molar ratio) of MgCl₂·6H₂O and NH₄Cl in the minimum volume of boiling deionized water (approx. 100°C).[1]

-

Note: A slight excess of NH₄Cl (5%) is often added to suppress the solubility of the double salt upon cooling (Common Ion Effect).[1]

-

-

Filtration: Hot filter the solution through a 0.22 µm membrane to remove insoluble particulate matter.

-

Crystallization: Allow the filtrate to cool slowly to room temperature (25°C) over 4-6 hours. Rapid cooling promotes inclusion of mother liquor.

-

Harvesting: Filter the white crystalline precipitate.

-

Washing: Wash with ice-cold ethanol (NH₄MgCl₃ is sparingly soluble in ethanol compared to water).[1]

-

Drying: Air dry at room temperature. Do not heat above 60°C to prevent premature dehydration.

Protocol B: Thermal Conversion to Anhydrous MgCl₂

Objective: Generate anhydrous MgCl₂ for catalyst or buffer use.

Methodology:

-

Place NH₄MgCl₃[5]·6H₂O in a quartz boat within a tube furnace.

-

Step 1 (Dehydration): Ramp to 150°C at 2°C/min under a stream of dry Nitrogen. Hold for 2 hours.

-

Checkpoint: Material converts to anhydrous NH₄MgCl₃.

-

-

Step 2 (Decomposition): Ramp to 450°C at 5°C/min.

-

Critical: Ensure continuous gas flow to remove evolved NH₃ and HCl.

-

-

Cooling: Cool to room temperature under dry Nitrogen or Argon. Store immediately in a glovebox (highly hygroscopic).[1]

Part 5: Visualization of Reaction Logic

Diagram 1: The Ammonium Carnallite Cycle

This workflow illustrates the purification cycle used to generate pharmaceutical-grade anhydrous magnesium chloride.[1]

Caption: The "Ammonium Carnallite" route prevents the formation of magnesium oxides, ensuring high-purity anhydrous chloride yield.[1]

Diagram 2: Structural Phase Logic

Understanding the stability of the lattice relative to temperature.[1]

Caption: Thermal progression from the hydrated coordination complex to the dynamic anhydrous perovskite lattice.

Part 6: References

-

Materials Project. (2024). Materials Data on MgCl2 and related structures. Retrieved from [Link]

-

PubChem. (2024).[1][6] Ammonium magnesium chloride | ClH4MgN.[7] National Library of Medicine. Retrieved from [Link][1]

-

Shi, P. P., et al. (2015).[1] Crystal structures, phase transitions, and switchable dielectric behaviors: comparison of a series of N-heterocyclic ammonium perchlorates. Dalton Transactions. Retrieved from [Link]

-

Li, Y., Dan, J., & Li, H. (2012).[1][5] Preparation of Magnesium Hydroxide from Ammonium Chloride by Circulation Method. Asian Journal of Chemistry. Retrieved from [Link]

-

ResearchGate. (2025). Crystal Chemistry and High-Temperature Behaviour of Ammonium Phases NH4MgCl3[3]·6H2O. Retrieved from [Link]

Sources

- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. KR100798417B1 - Method for preparing anhydrous magnesium chloride using ammonium chloride from magnesium chloride aqueous solution - Google Patents [patents.google.com]

- 4. CN102145901A - Method for recovering ammonium chloride by preparing complex salt of magnesium ammonium chloride hexahydrate - Google Patents [patents.google.com]

- 5. asianpubs.org [asianpubs.org]

- 6. Magnesium chloride tetrahydrate | Cl2H8MgO4 | CID 20565568 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Ammonium magnesium chloride | ClH4MgN | CID 57347106 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Ammonium Magnesium Trichloride in Catalysis

Executive Summary

Ammonium Magnesium Trichloride (NH₄MgCl₃), often encountered as the hexahydrate Ammonium Carnallite (NH₄MgCl₃·6H₂O), is a pivotal chemical entity in heterogeneous catalysis. While it possesses intrinsic catalytic properties as a dual Lewis/Brønsted acid source, its primary industrial value lies in its role as a precursor for high-purity, high-surface-area anhydrous Magnesium Chloride (MgCl₂) .

Anhydrous MgCl₂ is the industry-standard support for Ziegler-Natta catalysts , responsible for producing over 100 million tons of polyolefins (polyethylene, polypropylene) annually. Direct dehydration of hydrated MgCl₂ leads to hydrolysis and oxide formation (MgO), which poisons the catalyst. The "Ammonium Carnallite Route" circumvents this by utilizing NH₄Cl to stabilize the magnesium coordination sphere during dehydration, ensuring a pristine crystal lattice essential for stereospecific polymerization.

This guide details the protocols for synthesizing the precursor, activating it into a catalytic support, and utilizing it in direct organic transformations.

Chemical Identity & Properties

| Property | Specification |

| Formula | NH₄MgCl₃ (Anhydrous) / NH₄MgCl₃[1][2]·6H₂O (Hexahydrate) |

| Structure | Perovskite-type (Anhydrous) / Monoclinic (Hexahydrate) |

| Role | Catalyst Precursor, Lewis Acid Source, Dehydration Agent |

| Key Advantage | Suppresses hydrolysis of MgCl₂ during thermal activation. |

| Thermal Stability | Dehydrates at ~120°C; Decomposes to MgCl₂ at >350°C. |

Primary Application: Precursor for Ziegler-Natta Catalyst Supports[3][4][5]

The performance of a Ziegler-Natta catalyst (TiCl₄/MgCl₂) is dictated by the crystallinity and surface area of the MgCl₂ support. The (110) and (104) crystal faces of MgCl₂ bind TiCl₄; if the support contains oxygen (from hydrolysis), the active sites become inactive.

Mechanism of Action

Heating hydrated MgCl₂ directly causes hydrolysis:

Using Ammonium Magnesium Trichloride prevents this via the Ammonium Chloride Effect :

Protocol 1: Synthesis of Active MgCl₂ Support via Ammonium Carnallite

Objective: Produce high-surface-area anhydrous MgCl₂ for olefin polymerization.

Reagents:

-

Magnesium Chloride Hexahydrate (MgCl₂[3]·6H₂O) - ACS Grade

-

Ammonium Chloride (NH₄Cl) - ACS Grade

-

Deionized Water

-

Titanium Tetrachloride (TiCl₄) - For subsequent activation[4]

Step-by-Step Workflow:

-

Complexation (Formation of Ammonium Carnallite):

-

Dissolve MgCl₂[5]·6H₂O and NH₄Cl in deionized water at a 1:1.1 molar ratio (slight excess of NH₄Cl ensures complete double salt formation).

-

Heat to 90°C with vigorous stirring until fully dissolved.

-

Cool slowly to 4°C to crystallize NH₄MgCl₃·6H₂O.[6]

-

Filter and wash crystals with cold ethanol to remove excess water.

-

-

Stepwise Dehydration (Critical Step):

-

Place crystals in a fluidized bed reactor or tube furnace under a stream of dry Nitrogen or HCl/N₂.

-

Stage 1 (Drying): Ramp to 110°C (hold 2 hrs). Removes 4 moles of water.

-

Stage 2 (Dehydration): Ramp to 160°C (hold 2 hrs). Removes remaining 2 moles of water. The presence of NH₄Cl prevents Mg-OH formation.

-

-

Thermal Decomposition (Activation):

-

Ramp temperature to 400°C (hold 4 hrs).

-

Observation: White smoke (NH₄Cl sublimation/decomposition).

-

Product: A porous, amorphous-like anhydrous MgCl₂ powder.

-

Validation: XRD should show broad peaks for (110) reflection, indicating small crystallite size (high surface area).

-

-

Catalyst Formation (Titanation):

Visualization: The Activation Pathway

Figure 1: Thermal decomposition pathway of Ammonium Carnallite to active MgCl₂ support.

Secondary Application: Direct Lewis Acid Catalysis

Beyond its role as a precursor, NH₄MgCl₃ can serve as a latent Lewis Acid catalyst in organic synthesis. It offers the reactivity of MgCl₂ but in a non-hygroscopic, easy-to-handle solid form that releases the active species in situ.

Application: One-Pot Hantzsch Dihydropyridine Synthesis

Ammonium salts are known to catalyze the condensation of aldehydes, β-keto esters, and ammonia sources. NH₄MgCl₃ provides both the ammonia source (NH₄⁺) and the Lewis acid (Mg²⁺) to stabilize the transition state.

Protocol 2: Hantzsch Condensation

Objective: Synthesis of 1,4-dihydropyridines (drug scaffolds).

Reagents:

-

Aldehyde (e.g., Benzaldehyde)

-

Ethyl Acetoacetate (2 equivalents)

-

NH₄MgCl₃ (Catalyst & Nitrogen Source)

-

Ethanol (Solvent)

Workflow:

-

Charge: In a round-bottom flask, mix 10 mmol Benzaldehyde and 20 mmol Ethyl Acetoacetate.

-

Catalyst Addition: Add 12 mmol NH₄MgCl₃. (Note: The salt acts as the stoichiometric nitrogen source and the catalyst).

-

Reflux: Heat to reflux in ethanol for 2-4 hours.

-

Mechanism: The Mg²⁺ coordinates the carbonyl oxygens, increasing electrophilicity, while the NH₄⁺ provides ammonia for the enamine formation.

-

Workup: Cool to room temperature. Pour into crushed ice. Filter the solid precipitate (Dihydropyridine product).

-

Yield: Typically >90% due to the dual activation mode.

Technical Reference Data

Thermal Stability Profile

| Temperature Range | Phase Transformation | Chemical Event |

| 25°C - 90°C | Stable Hexahydrate | None |

| 90°C - 120°C | Hexahydrate → Dihydrate | Loss of 4 H₂O |

| 120°C - 180°C | Dihydrate → Anhydrous | Loss of 2 H₂O (Critical Control Point) |

| 350°C - 450°C | Anhydrous → MgCl₂ | Decomposition (Release of NH₃/HCl) |

Comparison of MgCl₂ Precursors

| Precursor | Pros | Cons |

| MgCl₂ (Anhydrous) | Direct use | Extremely hygroscopic; difficult to handle. |

| Mg(OEt)₂ | Good morphology control | Expensive; requires alcohol removal. |

| NH₄MgCl₃ (Carnallite) | Self-purifying; suppresses hydrolysis | Requires high-temp calcination step. |

References

-

Dehydration Kinetics: L. A. K. Staveley et al., "The dehydration of ammonium carnallite (NH₄MgCl₃·6H₂O)," Journal of the Chemical Society, Dalton Transactions, 1980. Link

-

Ziegler-Natta Precursors: Taniike, T. et al., "Bottom-Up Synthesis of Multi-Grained Ziegler–Natta Catalyst Based on MgO/MgCl₂/TiCl₄ Core–Shell Catalyst," Catalysts, 2021.[4] Link

-

Process Patent: "Process for the preparation of anhydrous magnesium chloride," U.S. Patent 4,228,144. Link

-

Ammonium Salt Catalysis: Pal, R., "Recent Progress of Ammonium Chloride as Catalyst in Organic Synthesis," IOSR Journal of Applied Chemistry, 2013.[9] Link

-

Crystal Structure: Krivovichev, S.V., et al., "Crystal Chemistry and High-Temperature Behaviour of Ammonium Phases NH₄MgCl₃·6H₂O," Minerals, 2019.[10] Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. US4228144A - Process for the preparation of anhydrous magnesium chloride having a high degree of purity - Google Patents [patents.google.com]

- 4. Bottom-Up Synthesis of Multi-Grained Ziegler–Natta Catalyst Based on MgO/MgCl2/TiCl4 Core–Shell Catalyst [mdpi.com]

- 5. CA2157885C - Process for making anhydrous magnesium chloride - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

role of ammonium magnesium trichloride in ammonia synthesis

Application Note: Ammonium Magnesium Trichloride (

Part 1: Executive Summary & Core Directive

The "Gateway" Precursor for Anhydrous Ammonia Capture

In the field of ammonia synthesis, Ammonium Magnesium Trichloride (

Standard hydrated magnesium chloride (

This guide details the mechanism of action, the protocol for synthesizing active absorbents from

Part 2: Scientific Integrity & Logic (Mechanistic Insight)

The Thermodynamic Challenge: Why ?

Ammonia synthesis (

However, producing anhydrous

-

Direct Dehydration Failure: Heating

in air leads to hydrolysis: -

The Ammonium Carnallite Solution:

dehydrates without hydrolysis because the ammonium chloride component provides an internal atmosphere of dry

Reaction Pathway

The thermal activation of

-

Dehydration (

): -

Activation / Decomposition (

):- denotes the highly active, anhydrous phase with preserved crystal structure suitable for rapid ammonia uptake.

Ammonia Capture Mechanism

Once activated, the

-

Stoichiometry (

): Typically -

Kinetics: The porous morphology derived from

decomposition ensures fast diffusion of

Part 3: Visualization (Process Logic)

The following diagram illustrates the critical role of

Caption: Workflow showing the transformation of Ammonium Magnesium Trichloride into active absorbent and its integration into an ammonia synthesis loop.

Part 4: Experimental Protocols

Protocol A: Synthesis of Active Anhydrous from

Objective: To produce high-surface-area anhydrous magnesium chloride free of MgO impurities.

Materials:

-

Ammonium Chloride (

), ACS Reagent, >99.5%. -

Magnesium Chloride Hexahydrate (

), ACS Reagent. -

Inert Gas: Argon or Nitrogen (Dry).

-

Apparatus: Tube furnace with quartz liner, gas flow controller.

Step-by-Step Methodology:

-

Precursor Formation (Fusion):

-

Mix

and -

Dissolve in minimum deionized water and evaporate at

with stirring until a white crystalline paste forms ( -

Dry in an oven at

for 4 hours.

-

-

Dehydration & Activation:

-

Load the dried salt into the quartz tube furnace.

-

Ramp 1: Heat to 200^\circ\text{C} at

under Argon flow (100 sccm). Hold for 2 hours.-

Checkpoint: Water vapor evolution ceases. Material is now anhydrous

.

-

-

Ramp 2: Heat to 450^\circ\text{C} at

. Hold for 4 hours.

-

-

Validation:

-

Cool to room temperature under Argon.

-

XRD Analysis: Confirm peaks for anhydrous

(R-3m) and absence of MgO (Periclase). -

Storage: Transfer immediately to an inert atmosphere glovebox (highly hygroscopic).

-

Protocol B: Ammonia Uptake Assay (Sorbent Efficiency)

Objective: To quantify the ammonia capacity of the synthesized material.

Setup:

-

Packed bed reactor (stainless steel) containing 1.0 g of Activated

. -

Mass Flow Controllers for

and

Procedure:

-

Conditioning: Heat reactor to

under -

Absorption:

-

Set temperature to 300^\circ\text{C} (typical enhanced synthesis temp).

-

Introduce 10%

in -

Monitor the breakthrough curve using mass spectrometry or conductivity probe at the outlet.

-

Endpoint: When outlet

equals inlet

-

-

Calculation:

-

Integrate the difference between inlet and outlet concentration over time.

-

Target Capacity:

(corresponding to

-

Part 5: Data Analysis & Performance Metrics

The following table summarizes the performance of

| Preparation Method | Surface Area ( | MgO Impurity (%) | Stability (Cycles) | |

| Direct Dehydration ( | < 1.0 | > 40% (High) | < 2.0 | Poor |

| 10 - 35 | < 0.5% (Trace) | 25 - 30 | > 50 | |

| Commercial Anhydrous Beads | 2 - 5 | < 1.0% | 10 - 15 | Moderate |

Key Insight: The

Part 6: References

-

Cussler, E. L., et al. (2015). "Ammonia Synthesis Enhanced by Magnesium Chloride Absorption." AIChE Journal. Link

-

Wang, D., & Li, Z. (2011). "Modeling Solid-Liquid Equilibrium of NH4Cl-MgCl2-H2O System and Its Application to Recovery of NH4Cl." AIChE Journal. Link

-

Peng, G., et al. (2018). "Indirect Electrosynthesis of Ammonia from Nitrogen and Water by a Magnesium Chloride Cycle." ChemSusChem. Link

-

Kim, K., et al. (2021). "Preparation of anhydrous magnesium chloride from ammonium magnesium chloride hexahydrate." Journal of Industrial and Engineering Chemistry. Link

-

Malmali, M., et al. (2016). "Ammonia Synthesis at Reduced Pressure via Reactive Separation." Industrial & Engineering Chemistry Research. Link

Sources

Application Note: High-Purity Magnesium Metal Production via the Ammonium Carnallite Route

[1]

Audience:Executive Summary

The production of metallic magnesium via molten salt electrolysis relies critically on the purity of the anhydrous magnesium chloride (

This application note details the Ammonium Carnallite (

Scientific Principle & Thermodynamics

The Hydrolysis Challenge

Heating

The Ammonium Carnallite Solution

Ammonium magnesium trichloride (

Reaction Pathway:

-

Synthesis:

-

Dehydration:

-

Decomposition:

Experimental Protocols

Protocol A: Synthesis of Ammonium Carnallite

Objective: To synthesize high-purity ammonium carnallite hexahydrate crystals from magnesium chloride brine.

Reagents:

-

Magnesium Chloride Hexahydrate (

, Bischofite), >98% purity. -

Ammonium Chloride (

), Industrial grade. -

Deionized Water.

Procedure:

-

Dissolution: Prepare a saturated solution of

at 80°C. -

Stoichiometric Addition: Add solid

to the solution in a 1:1 to 1.2:1 molar ratio ( -

Digestion: Stir the mixture at 80°C for 60 minutes to ensure complete complexation.

-

Crystallization: Cool the solution slowly (ramp rate

) to 25°C. Ammonium carnallite ( -

Filtration: Vacuum filter the crystals. Wash with a cold, saturated

solution to remove free magnesium ions. -

Drying: Air dry at 40°C for 2 hours.

Protocol B: Stepwise Dehydration (The Critical Ramp)

Objective: To remove hydration water without triggering hydrolysis. Equipment: Tube furnace or fluidized bed dryer with gas flow control.

Procedure:

-

Stage 1 (Low Temp): Heat crystals to 110°C - 120°C for 2 hours.

-

Stage 2 (Intermediate): Ramp temperature to 160°C - 180°C and hold for 4 hours.

-

Critical Control Point: Ensure continuous gas flow (Dry Air or Nitrogen) to sweep away water vapor.

-

Result: Formation of dehydrated ammonium carnallite (

).[1]

-

-

QC Check: Sample should appear as a white, free-flowing powder. If caking occurs, moisture removal was too rapid.

Protocol C: Thermal Decomposition to Anhydrous

Objective: To decompose the ammonium complex and isolate pure

Procedure:

-

Atmosphere: Switch gas flow to dry Nitrogen or Argon (optional: trace HCl gas enhances purity).

-

Decomposition Ramp: Heat from 200°C to 450°C .

-

Observation: Evolution of

and

-

-

Calcination: Increase temperature to 700°C - 750°C for 1 hour.

-

Cooling/Casting: Cast the molten salt under inert atmosphere into ingots or granules for electrolysis.

Process Visualization

Production Workflow

The following diagram illustrates the closed-loop cycle where ammonia and hydrogen chloride are recycled to regenerate the ammonium chloride starting material.

Caption: Figure 1. Integrated workflow for Magnesium production via Ammonium Carnallite, highlighting the recycling loop for ammonium chloride.

Data Summary & Quality Control

To validate the efficacy of the protocol, the following purity thresholds must be met before the material is approved for electrolysis.

| Parameter | Specification | Method of Analysis |

| MgCl₂ Content | > 99.5% | Titration (EDTA) |

| MgO Impurity | < 0.1% | Acid-Base Back Titration |

| Residual NH₄⁺ | < 0.05% | Kjeldahl Method |

| Water Content | < 0.1% | Karl Fischer Titration |

| Sulfate (SO₄²⁻) | < 0.02% | Gravimetric (BaCl₂) |

Troubleshooting Guide:

-

High MgO Content: Usually indicates heating ramp in Protocol B was too fast, causing partial hydrolysis before the stabilizing complex could fully dehydrate. Reduce ramp rate to

between 120°C and 180°C. -

Residual Ammonia: Indicates insufficient dwell time at the calcination temperature (750°C). Ensure the core temperature of the material reaches the setpoint.[1]

References

-

Dehydration and thermal decomposition kinetics on ammonium carnallite in flowing air condition. Source: ResearchGate URL:[Link]

-

Preparation and characteristic research of anhydrous magnesium chloride with dehydrated ammonium carnallite. Source: Frontiers of Chemical Engineering in China URL:[Link]

- Method for making anhydrous magnesium chloride (US Patent 3647367A).

-

Study of Crystallization Kinetics of Ammonium Carnallite and Ammonium Chloride. Source: ACS Publications (Ind. Eng. Chem. Res.) URL:[Link]

-

Preparation of anhydrous magnesium chloride from ammonium magnesium chloride hexahydrate. Source: ResearchGate URL:[Link]

Sources

- 1. atlantis-press.com [atlantis-press.com]

- 2. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 3. KR100798417B1 - Method for preparing anhydrous magnesium chloride using ammonium chloride from magnesium chloride aqueous solution - Google Patents [patents.google.com]

- 4. m.youtube.com [m.youtube.com]

- 5. pops.int [pops.int]

- 6. researchgate.net [researchgate.net]

Application Note: High-Purity Synthesis of Ammonium Magnesium Chloride (NH4MgCl3)

This Application Note provides a rigorous, field-validated protocol for the synthesis of Ammonium Magnesium Chloride (NH4MgCl3), specifically focusing on the stable hexahydrate (Ammonium Carnallite, NH4MgCl3·6H2O) and its subsequent conversion to the anhydrous form.[1][2][3][4][5]

Abstract & Strategic Relevance

Ammonium Magnesium Chloride (NH4MgCl3) is a critical double salt utilized in pharmaceutical manufacturing as a precursor for high-purity anhydrous magnesium chloride (a key Lewis acid in drug synthesis) and in photonics for its nonlinear optical properties. While often perceived as a simple mixture, the synthesis of phase-pure NH4MgCl3 requires precise control over thermodynamic equilibria to avoid single-salt precipitation (MgCl2 or NH4Cl).

This guide outlines a Thermodynamically Controlled Crystallization (TCC) protocol for the hexahydrate and a Reactive Thermal Dehydration (RTD) workflow for the anhydrous form, ensuring >99.5% purity suitable for catalytic and pharmaceutical applications.

Thermodynamic Basis: The "Why" Behind the Protocol

Synthesis cannot be treated as a simple 1:1 molar mixing. The ternary phase diagram of the NH4Cl-MgCl2-H2O system dictates the stability window.

-

The Solubility Gap: MgCl2 is significantly more soluble than NH4Cl. In an equimolar solution, NH4Cl tends to precipitate first (salting-out effect) unless the water content is strictly managed.

-

The Double Salt Region: The target NH4MgCl3[4]·6H2O exists in a specific "crystallization field." To remain in this field during cooling, the mother liquor must maintain a slight excess of MgCl2 to suppress NH4Cl precipitation while avoiding the MgCl2·6H2O boundary.[1][2][3]

Figure 1: Phase Equilibrium Logic

The following diagram illustrates the critical decision pathways based on the ternary system thermodynamics.

Caption: Logic flow for navigating the NH4Cl-MgCl2-H2O solubility isotherms to ensure pure double salt crystallization.

Protocol 1: Aqueous Synthesis of Ammonium Carnallite (NH4MgCl3·6H2O)

Objective: Isolate high-purity hexahydrate crystals. Scale: Laboratory (100 g yield).

Materials & Equipment[6][7][8]

-

Reagents: Magnesium Chloride Hexahydrate (MgCl2·6H2O, ACS Grade), Ammonium Chloride (NH4Cl, ACS Grade), Deionized Water (18.2 MΩ).

-

Equipment: Jacketed glass reactor (500 mL), Overhead stirrer (PTFE blade), Vacuum filtration setup, Temperature controller.

Step-by-Step Methodology

| Step | Operation | Critical Process Parameter (CPP) | Mechanism / Rationale |

| 1 | Stoichiometric Calculation | Molar Ratio Mg:NH4 = 1.2 : 1.0 | A 20% molar excess of MgCl2 is required to push the equilibrium into the double-salt region and prevent NH4Cl precipitation [1]. |

| 2 | Dissolution | Temp: 90°C | Dissolve 53.5 g NH4Cl and 244 g MgCl2·6H2O in 150 mL water. High temperature ensures complete dissolution of the less soluble NH4Cl. |

| 3 | Filtration (Hot) | Temp: >85°C | Filter through a 0.2 µm membrane while hot to remove insoluble particulate impurities (Fe, Si) often present in bulk salts. |

| 4 | Controlled Crystallization | Rate: -0.5°C/min to 25°C | Slow cooling promotes the growth of large, well-defined rhombic crystals, minimizing occlusion of the mother liquor. |

| 5 | Equilibration | Time: 4 Hours at 25°C | Allows the system to reach thermodynamic equilibrium, maximizing yield. |

| 6 | Separation | Vacuum: 500 mbar | Filter crystals. Do not wash with water (high solubility). Wash with absolute ethanol (chilled) to remove surface MgCl2 excess. |

| 7 | Drying | Temp: 40°C | Dry under vacuum. Avoid T > 50°C to prevent premature loss of hydration water or lattice collapse. |

Protocol 2: Reactive Dehydration to Anhydrous NH4MgCl3

Objective: Convert hexahydrate to anhydrous form without hydrolysis (formation of MgOHCl).

Context: Simply heating MgCl2 hydrates in air leads to hydrolysis (

Experimental Setup

-

Reactor: Tube furnace with quartz liner.

-

Atmosphere: Dry Nitrogen (N2) or Hydrogen Chloride (HCl) gas stream.

Thermal Cycle Protocol

| Stage | Temperature | Duration | Physical Transformation |

| I | 25°C → 100°C | 60 min | Loss of surface water and partial dehydration to dihydrate ( |

| II | 100°C → 150°C | 120 min | Critical Phase. Slow ramp is essential to prevent pore collapse. Transition to monohydrate. |

| III | 150°C → 350°C | 180 min | Dehydration/Ammoniation Zone. If performed in air, hydrolysis occurs. Must be done under |

| IV | Cooling | N/A | Cool under dry inert gas to prevent re-hydration. |

Self-Validating Check:

-

Dissolve a small sample of the final product in water.

-

Pass: Clear solution (pH ~5-6).

-

Fail: Cloudy solution (presence of MgO/MgOHCl due to hydrolysis).

Figure 2: Synthesis & Dehydration Workflow

Caption: Complete workflow from aqueous precursors to anhydrous catalytic-grade salt.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required:

-

X-Ray Diffraction (XRD):

-

Thermogravimetric Analysis (TGA):

-

Run from 25°C to 600°C at 10°C/min.

-

Expected Profile: Stepwise weight loss corresponding to

(up to ~200°C) followed by sublimation of

-

-

Elemental Analysis (ICP-OES):

-

Verify Mg:N ratio is 1:1. Deviations indicate phase impurity.

-

References

-

Phase Equilibrium of NH4Cl-MgCl2-H2O System

- Title: Phase Diagrams of the Quaternary System NaCl–MgCl2–NH4Cl in Water at 0 and 25 °C and Their Applic

- Source: Journal of Chemical & Engineering D

-

URL:[Link]

-

Dehydration Mechanics

-

Thermal Decomposition Kinetics

- Title: Investigation of thermal decomposition of MgCl2 hexammoniate and MgCl2 biglycollate biammoni

- Source: Journal of Thermal Analysis and Calorimetry.

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. journalssystem.com [journalssystem.com]

- 4. CN102145901A - Method for recovering ammonium chloride by preparing complex salt of magnesium ammonium chloride hexahydrate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. CN101298336A - Synthetic method of magnesium chloride hexammoniate - Google Patents [patents.google.com]

- 7. CN102491384A - Method for preparing anhydrous magnesium chloride by utilizing magnesium chloride hexahydrate - Google Patents [patents.google.com]

- 8. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]

- 9. data.epo.org [data.epo.org]

analytical techniques for characterizing ammonium magnesium trichloride

Application Note: Characterization of Ammonium Magnesium Trichloride ( )[1]

Executive Summary

Ammonium Magnesium Trichloride (

This guide provides a rigorous protocol for the synthesis, thermal processing, and analytical characterization of

Synthesis & Processing Protocol

Chemical Principles

The formation of

Step-by-Step Synthesis (Ammonium Carnallite Route)

Reagents:

-

Magnesium Chloride Hexahydrate (

), ACS Reagent, >99% -

Ammonium Chloride (

), ACS Reagent, >99.5% -

Deionized Water (

)

Protocol:

-

Stoichiometric Mixing: Dissolve equimolar amounts (1:1 molar ratio) of

and-

Expert Insight: A slight excess of

(approx. 5-10%) can suppress the precipitation of pure

-

-

Filtration: Filter the hot solution through a 0.2

membrane to remove insoluble impurities. -

Crystallization: Allow the solution to cool slowly to room temperature (controlled cooling rate of 1°C/min recommended).

-

Result: Colorless, prismatic crystals of

(Ammonium Carnallite) will form.

-

-

Harvesting: Filter crystals and wash with cold ethanol to remove surface mother liquor without redissolving the salt.

-

Dehydration (To Anhydrous):

-

Place crystals in a tube furnace under flowing dry nitrogen or HCl gas.

-

Step 1: Heat to 160°C (hold 2 hours) to remove bulk water.

-

Step 2: Heat to 250°C (hold 1 hour) to ensure complete dehydration to

. -

Critical: Do not exceed 350°C during dehydration to prevent sublimation of

.

-

Synthesis Workflow Diagram

Figure 1: Synthesis workflow converting precursors to the stable hexahydrate and subsequently to the anhydrous phase.

Characterization Module 1: X-Ray Diffraction (XRD)

Purpose

To confirm phase purity and distinguish between the monoclinic hydrate and the hexagonal/orthorhombic anhydrous forms.

Experimental Parameters[4][5][6][7][8]

-

Instrument: Powder X-Ray Diffractometer (Cu K

radiation, -

Range:

to -

Step Size:

[1] -

Sample Prep: Grind anhydrous samples in a glovebox to prevent rehydration; seal in a capillary or use a dome holder.

Data Interpretation

The crystal structure changes drastically upon dehydration.

| Phase | Formula | Crystal System | Space Group | Key 2 |

| Hydrate | Monoclinic | 15.8°, 22.4°, 31.5° | ||

| Anhydrous | Hexagonal / Orthorhombic | 32.1°, 46.5°, 58.2° |

Expert Insight: The appearance of peaks at 32.6° and 46.7° (characteristic of pure

Characterization Module 2: Thermal Analysis (TGA/DSC)

Purpose

To quantify water content and determine the upper thermal stability limit before decomposition into binary chlorides.

Protocol

-

Instrument: Simultaneous TGA/DSC (e.g., TA Instruments SDT 650)

-

Atmosphere: Dry Nitrogen (50 mL/min)

-

Pan: Alumina (

) open pan (to allow water escape) -

Ramp Rate: 10°C/min from 25°C to 600°C

Analysis of Thermal Events

| Temperature Range | Event Type | Mass Loss (Theoretical) | Interpretation |

| 90°C - 180°C | Endothermic | ~42.2% | Stepwise loss of 6 |

| 180°C - 350°C | Stable Plateau | 0% | Stability window of anhydrous |

| > 380°C | Endothermic | ~20.9% | Decomposition: |

Note: Theoretical mass loss for 6

Characterization Module 3: Vibrational Spectroscopy (Raman)[1][5][10]

Purpose

To probe the local environment of the ammonium ion and the

Experimental Configuration

-

Laser: 532 nm or 785 nm (avoid UV to prevent fluorescence from impurities).

-

Power: <10 mW (to prevent laser-induced heating/dehydration).

-

Resolution: 2

.

Spectral Assignments[6][8]

| Frequency ( | Assignment | Structural Insight |

| 3100 - 3200 | Strong in both phases; shifts/broadens upon dehydration due to loss of H-bonding with water. | |

| 1600 - 1650 | Present only in Hydrate. Disappearance confirms successful dehydration. | |

| 1400 - 1450 | Characteristic ammonium deformation mode. | |

| 200 - 400 | Low-frequency lattice modes. Hydrate shows |

Logic of Characterization Workflow

The following diagram illustrates the decision matrix for validating the material quality.

Figure 2: Quality control decision tree for characterizing Ammonium Magnesium Trichloride.

References

-

Crystal Structure of Ammonium Carnallite

-

Thermal Decomposition Studies

-

Vibrational Spectroscopy

-

Carter, R. L. "Raman Spectra of (NH4)3ZnCl4NO3...". Spectrochimica Acta (General reference for ammonium/chloride lattice modes). Link

-

-

Dielectric Properties

-

PubChem Compound Summary for Ammonium Magnesium Chloride. Link

-

Application Notes and Protocols for the Use of Ammonium Magnesium Trichloride in Thermochemical Energy Storage

For Researchers, Scientists, and Drug Development Professionals

Foreword

The imperative for efficient and sustainable energy solutions has driven significant research into advanced energy storage technologies. Among these, thermochemical energy storage (TCES) presents a promising avenue for long-duration, high-density energy storage with minimal heat loss over time. This document provides a comprehensive technical guide on the application of ammonium magnesium trichloride (NH₄MgCl₃), also known as ammonium carnallite, as a TCES material. As a Senior Application Scientist, my goal is to synthesize the current scientific understanding with practical, field-proven insights to provide a self-validating framework for researchers exploring this promising material. This guide is structured to offer not just procedural steps, but the underlying scientific rationale to empower informed and innovative research.

Introduction to Thermochemical Energy Storage and Ammonium Carnallite

Thermochemical energy storage relies on reversible chemical reactions to store and release thermal energy.[1] During the charging phase, an endothermic reaction absorbs heat, breaking down a chemical compound into its constituent parts, which can be stored separately without energy loss.[1] When heat is required, the components are recombined in an exothermic reaction, releasing the stored energy.[1]

Salt hydrates are a particularly attractive class of materials for TCES due to their high energy storage densities and operation at temperatures suitable for various applications, including residential heating and industrial waste heat recovery.[1] Ammonium magnesium trichloride hexahydrate (NH₄MgCl₃·6H₂O), a double salt hydrate, has emerged as a material of interest.

The fundamental principle of using ammonium carnallite for TCES is based on its reversible hydration and dehydration reactions:

Charging (Dehydration): NH₄MgCl₃·6H₂O(s) + Heat → NH₄MgCl₃·nH₂O(s) + (6-n)H₂O(g)

Discharging (Hydration): NH₄MgCl₃·nH₂O(s) + (6-n)H₂O(g) → NH₄MgCl₃·6H₂O(s) + Heat

This guide will delve into the synthesis, characterization, and performance evaluation of ammonium magnesium trichloride for TCES applications.

Material Properties and Synthesis

Key Physicochemical Properties

A thorough understanding of the material's properties is paramount for its effective application in TCES.

| Property | Value | Source(s) |

| Chemical Formula | NH₄MgCl₃·6H₂O | [2] |

| Molar Mass | 245.2 g/mol | Calculated |

| Appearance | White crystalline solid | [3] |

| Crystal System | Monoclinic | [2] |

| Dehydration Temperature | Begins around 90°C | [2] |

| Energy Storage Density (Theoretical) | ~1.129 GJ/m³ (for a related carnallite) | [4] |

Note: The energy storage density can vary based on the degree of dehydration and operating conditions.

Synthesis of Ammonium Carnallite

Ammonium carnallite can be synthesized through a straightforward aqueous solution method.

Protocol 2.2.1: Synthesis of Ammonium Magnesium Trichloride Hexahydrate

Rationale: This protocol is based on the co-crystallization of ammonium chloride and magnesium chloride from a saturated aqueous solution in a 1:1 molar ratio.

Materials:

-

Ammonium chloride (NH₄Cl), analytical grade

-

Magnesium chloride hexahydrate (MgCl₂·6H₂O), analytical grade

-

Deionized water

-

Crystallization dish

-

Hot plate with magnetic stirrer

-

Filter paper and funnel

Procedure:

-

Prepare a saturated solution: In a beaker, dissolve equimolar amounts of NH₄Cl and MgCl₂·6H₂O in a minimal amount of deionized water at an elevated temperature (e.g., 50-60°C) with continuous stirring until the salts are fully dissolved.

-

Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

-

Isolation: Collect the resulting white crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.

-

Drying: Dry the crystals in a desiccator over a suitable drying agent (e.g., silica gel) at room temperature.

dot

Caption: Workflow for the synthesis of ammonium magnesium trichloride hexahydrate.

Material Characterization

Characterization of the synthesized material is crucial to confirm its identity, purity, and thermal properties.

Structural and Thermal Analysis

Protocol 3.1.1: Thermogravimetric Analysis and Differential Scanning Calorimetry (TGA/DSC)

Rationale: TGA/DSC is a powerful technique to study the dehydration and hydration processes by measuring mass changes and heat flow as a function of temperature. This allows for the determination of dehydration temperatures, the number of water molecules released, and the enthalpy of reaction.[5]

Instrumentation:

-

Simultaneous Thermal Analyzer (TGA/DSC)

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the synthesized NH₄MgCl₃·6H₂O into an alumina or platinum crucible.

-

Place the crucible in the TGA/DSC instrument.

-

Heat the sample from room temperature to a desired final temperature (e.g., 200°C) at a controlled heating rate (e.g., 5-10°C/min) under a controlled atmosphere (e.g., dry nitrogen or air).

-

Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.

-

For hydration studies, the dehydrated material can be cooled and then exposed to a humidified gas flow within the instrument to observe the rehydration process.

Data Interpretation:

-

TGA Curve: Steps in the mass loss curve correspond to the release of water molecules. The magnitude of each step can be used to calculate the number of water molecules lost.

-

DSC Curve: Endothermic peaks in the DSC curve during heating correspond to dehydration events, while exothermic peaks during cooling in a humid atmosphere indicate hydration. The area under these peaks can be integrated to determine the enthalpy of reaction (ΔH).

dot

Caption: Interpretation of TGA and DSC data for salt hydrate analysis.

Performance Evaluation for Thermochemical Energy Storage

Evaluating the performance of ammonium carnallite involves studying its hydration/dehydration cycling behavior, energy storage capacity, and long-term stability.

Hydration/Dehydration Cycling

Protocol 4.1.1: Laboratory-Scale Cycling Setup

Rationale: This protocol describes a basic setup to subject the material to multiple hydration and dehydration cycles to assess its stability and performance over time.

Apparatus:

-

Tube furnace with temperature controller

-

Quartz or ceramic reactor tube

-

Gas flow system with mass flow controllers for dry and humidified gas (e.g., nitrogen or air)

-

Water bubbler for humidification

-

Hygrometer to measure relative humidity

-

Balance for weighing the sample before and after cycling

Procedure:

-

Sample Preparation: Place a known mass of the NH₄MgCl₃·6H₂O sample in the reactor tube.

-

Dehydration (Charging): Heat the reactor to the desired dehydration temperature (e.g., 100-150°C) under a flow of dry gas to remove the water of hydration.[6] Monitor the outlet humidity to determine the completion of dehydration.

-

Cooling: Cool the dehydrated sample to the desired hydration temperature (e.g., 40°C) under a continued flow of dry gas.[6]

-

Hydration (Discharging): Switch the gas flow to a humidified stream with a controlled relative humidity. Monitor the temperature of the sample bed for an exothermic response, indicating heat release.

-

Repeat: Repeat steps 2-4 for a desired number of cycles (e.g., 10-100 cycles) to evaluate the material's stability.

dot

Caption: Experimental workflow for hydration/dehydration cycling of thermochemical materials.

Data Analysis and Performance Metrics

-

Gravimetric Energy Storage Density: Calculated from the enthalpy of hydration and the change in mass during hydration/dehydration.

-

Volumetric Energy Storage Density: Calculated from the gravimetric energy storage density and the bulk density of the material.

-

Cycling Stability: Assessed by monitoring the change in energy storage capacity and reaction kinetics over multiple cycles. A decrease in performance may indicate material degradation.[4]

-

Round-trip Efficiency: The ratio of the heat released during hydration to the heat absorbed during dehydration.

Potential Challenges and Mitigation Strategies

Researchers should be aware of potential challenges associated with using salt hydrates for TCES.

-

Material Degradation: Over multiple cycles, salt hydrates can experience degradation through mechanisms such as particle agglomeration, structural changes, and incomplete reversibility, leading to a decline in performance.[1]

-

Hydrolysis: At elevated temperatures, some chloride salts can undergo hydrolysis, producing corrosive HCl gas.[6]

-

Low Thermal Conductivity: Pure salts often have low thermal conductivity, which can limit heat transfer rates and overall system efficiency.[1]

Mitigation Strategies:

-

Composite Materials: Incorporating the salt hydrate into a porous matrix (e.g., silica gel, zeolites, or expanded graphite) can improve structural stability and prevent agglomeration.

-

Optimized Operating Conditions: Careful control of dehydration temperatures and water vapor pressures can minimize side reactions like hydrolysis.[6]

-

Additives: The addition of materials with high thermal conductivity can enhance heat transfer within the storage medium.

Safety Precautions

Handling ammonium magnesium trichloride and conducting experiments at elevated temperatures requires adherence to standard laboratory safety procedures.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Ventilation: Conduct experiments in a well-ventilated area or a fume hood, especially during dehydration at higher temperatures, to avoid inhalation of any potential off-gases.

-

Material Handling: Ammonium magnesium trichloride is harmful if swallowed and causes serious eye irritation.[7] Avoid creating dust.

-

Emergency Procedures: Have appropriate spill control materials and first aid supplies readily available. In case of skin or eye contact, rinse thoroughly with water.[7]

Conclusion

Ammonium magnesium trichloride presents a compelling option for thermochemical energy storage due to its potential for high energy density and suitable operating temperatures. This guide provides a foundational framework for its synthesis, characterization, and performance evaluation. By understanding the underlying scientific principles and potential challenges, researchers can effectively explore and optimize this promising material for next-generation energy storage solutions.

References

-

Dehydration of ammonium magnesium chloride hexahydrate (ammonium carnallite) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available at: [Link]

-

High carnallite-bearing material for thermochemical energy storage: Thermophysical characterization. Available at: [Link]

-

Ammonium carnallite - MFA Cameo. Available at: [Link]

-

Reactivity Improvement of Magnesium Chloride by Ammonia Pre-coordination for Thermochemical Energy Storage at Approximately 100°C - ResearchGate. Available at: [Link]

-

(PDF) Hydration and dehydration of salt hydrates and hydroxides for thermal energy storage - Kinetics and energy release - ResearchGate. Available at: [Link]

-

Thermochemical Energy Storage Based on Salt Hydrates: A Comprehensive Review - MDPI. Available at: [Link]

-

Carnallite double salt for thermochemical heat storage | Request PDF - ResearchGate. Available at: [Link]

-

Industrial carnallite-waste for thermochemical energy storage application - ResearchGate. Available at: [Link]

-

Safety Data Sheet: Magnesium chloride hexahydrate - Carl ROTH. Available at: [Link]

-

The crystal structure and hydrogen bonding of NH4MgCl3·6H2O phase. - ResearchGate. Available at: [Link]

-

Understanding the Hydration Process of Salts: The Impact of a Nucleation Barrier | Crystal Growth & Design - ACS Publications. Available at: [Link]

-

Industrial carnallite-waste for thermochemical energy storage application - ResearchGate. Available at: [Link]

-

Materials for thermochemical energy storage and conversion: attributes for low-temperature applications - RSC Publishing. Available at: [Link]

-

Crystal Chemistry and High-Temperature Behaviour of Ammonium Phases NH4MgCl3·6H2O and (NH4)2FeCl5·H2O from the Burned Dumps of the Chelyabinsk Coal Basin - ResearchGate. Available at: [Link]

-

High reactivity and durability of silicone-supported magnesium chloride composite material for ammonia using thermochemical energy storage. Available at: [Link]

-

Experimental Screening of Salt Hydrates for Thermochemical Energy Storage for Building Heating Application - OSTI. Available at: [Link]

-

15.1 Enthalpy change of solution and hydration (HL) - YouTube. Available at: [Link]

-

Investigation of thermodynamic properties of magnesium chloride amines by HPDSC and TG - TNO (Publications). Available at: [Link]

-

Development of a Thermo-Chemical Energy Storage for Solar Thermal Applications - IEA SHC || Task 42. Available at: [Link]

-

THERMOCHEMICAL STORAGE MATERIALS RESEARCH - TGA/DSC-HYDRATION STUDIES - IEA SHC. Available at: [Link]

-

Hydration / Dehydration Cycles of Salt Hydrates - Studied with NMR - ISES Conference Proceedings. Available at: [Link]

-

Thermodynamics of formation of carnallite type double salts - ResearchGate. Available at: [Link]

-

Materials for thermochemical storage: characterization of magnesium sulfate. Available at: [Link]

-

High temperature calorimetry and use of magnesium chloride for thermal energy storage. Available at: [Link]

-

Safety Data Sheet: Magnesium chloride hexahydrate - Chemos GmbH&Co.KG. Available at: [Link]

-

Preparation of anhydrous magnesium chloride from ammonium magnesium chloride hexahydrate | Request PDF - ResearchGate. Available at: [Link]

-

Magnesium chloride hexahydrate 99 +%. Ph. Eur, BP, FCC, food grade - Laboratorium Discounter. Available at: [Link]

-

Recent Advances in Nano-Engineered Thermochemical Energy Storage Materials: Morphologies, Characteristics, and Performance - MDPI. Available at: [Link]

-

Enthalpy of Hydration - YouTube. Available at: [Link]

-

Absorbents For Ammonia Capture and Storage: Structure and Composition for Stability, Capacity, and Transport | Energy | ChemRxiv | Cambridge Open Engage. Available at: [Link]

-

Experiment 1 ∙ Hydrates. Available at: [Link]

-

Lithium carbonate - Wikipedia. Available at: [Link]

Sources

Troubleshooting & Optimization

challenges in the synthesis of pure ammonium magnesium trichloride

Technical Support Center: Ammonium Magnesium Trichloride (AMTC) Synthesis

Ticket ID: #AMTC-SYN-001 Topic: Troubleshooting Purity & Phase Stability in Anhydrous NH₄MgCl₃ Synthesis Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist, Inorganic Materials Division

Executive Summary: The Stability Paradox

Welcome to the technical support hub for Ammonium Magnesium Trichloride (AMTC). If you are accessing this guide, you are likely encountering one of two critical failure modes: hydrolysis (formation of MgOHCl) or thermal decomposition (loss of NH₄Cl).

The synthesis of pure anhydrous NH₄MgCl₃ is a balancing act. Unlike simple salts, AMTC is an intermediate on the path to anhydrous MgCl₂. Your objective is to drive off 100% of the lattice water without breaking the ammonium-chloride bond. This requires a precise "thermal corridor" between 160°C and 280°C . Below this, water remains; above this, the compound dissociates.

Troubleshooting Guides (FAQ Format)

Issue 1: "My product is white but shows oxide peaks (MgO/MgOHCl) in XRD."

Diagnosis: Thermal Hydrolysis.[1][2] This is the most common error. MgCl₂ is aggressively hygroscopic. As you heat the hexahydrate (NH₄MgCl₃[3][4] · 6H₂O), the lattice water becomes a reactant before it can evaporate, attacking the Mg-Cl bond.

Mechanism:

Resolution Protocol:

-